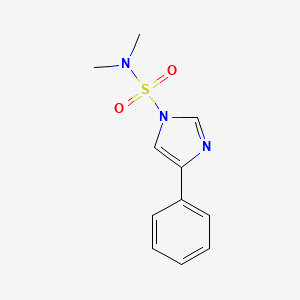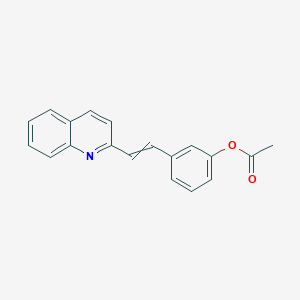![molecular formula C12H9BO2Se B8280582 Dibenzo[b,d]selenophen-4-ylboronic acid](/img/structure/B8280582.png)
Dibenzo[b,d]selenophen-4-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]selenophen-4-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]selenophen-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials often include a dibenzo[b,d]selenophene derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[b,d]selenophen-4-ylboronic acid can undergo various chemical reactions
Propiedades
Fórmula molecular |
C12H9BO2Se |
|---|---|
Peso molecular |
274.98 g/mol |
Nombre IUPAC |
dibenzoselenophen-4-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H |
Clave InChI |
ARZYTWDUGKFWJW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C3=CC=CC=C3[Se]2)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8280574.png)





